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molecular formula C12H22O4 B8422313 Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Cat. No. B8422313
M. Wt: 230.30 g/mol
InChI Key: UQSGFZLFVDICFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017801B2

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide. Initially 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 35° C. in the loop reactor and at 27° C. in the stirred cell reactor. The partial neutralization is effected with 5.4 kg/h of 31% by weight hydrochloric acid with addition of 6.0 kg/h of water at a temperature of 18° C. The organic phase is extracted with 26.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide. This affords 29.2 kg/h of aqueous extract comprising 10.8% by weight of tert-butyl hydroperoxide and 13.4% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which the aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 20.0 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 15.4 kg/h of a solution of 45% by weight of potassium hydroxide in water and 1.4 kg/h of water. After the extraction, the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 33° C. and 40 mbar. 31.6 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained with a purity of 99.3% (98.5% yield based on 2-ethylhexanoyl chloride).
Name
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Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)([CH3:4])([CH3:3])[CH3:2].[OH-:7].[K+].[CH2:9]([CH:11]([CH2:15][CH2:16][CH2:17][CH3:18])[C:12](Cl)=[O:13])[CH3:10].Cl.[OH2:20]>>[CH3:18][CH2:17][CH2:16][CH:15]1[O:20][O:7][C:11]1([C:12]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:13])[CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Before the start of the reaction
CUSTOM
Type
CUSTOM
Details
at 35° C.
CUSTOM
Type
CUSTOM
Details
at 27° C.
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 26.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
This affords 29.2 kg/h of aqueous extract
EXTRACTION
Type
EXTRACTION
Details
From the time at which the aqueous extract
ADDITION
Type
ADDITION
Details
the metered addition of the feedstocks
EXTRACTION
Type
EXTRACTION
Details
After the extraction
WASH
Type
WASH
Details
the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by stripping at 33° C.

Outcomes

Product
Name
Type
product
Smiles
CCCC1C(OO1)(CC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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